molecular formula C9H8FNO B13982743 2-Ethoxy-3-fluorobenzonitrile

2-Ethoxy-3-fluorobenzonitrile

Cat. No.: B13982743
M. Wt: 165.16 g/mol
InChI Key: WERLSUXUIBERMU-UHFFFAOYSA-N
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Description

2-Ethoxy-3-fluorobenzonitrile: is an organic compound that features a benzene ring substituted with an ethoxy group and a fluorine atom. This compound is notable for its applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its molecular formula is C9H8FNO, and it has a molecular weight of 165.16 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with ethyl alcohol in the presence of a base. The reaction conditions often include the use of a catalyst to facilitate the substitution reaction, resulting in the formation of the ethoxy group on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The ethoxy and fluorine groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions often involve the use of catalysts and solvents to facilitate the reaction.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzonitriles, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

2-Ethoxy-3-fluorobenzonitrile has been extensively studied for its applications in various fields:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the creation of diverse organic compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, which can be further explored for their potential therapeutic effects.

    Medicine: It is an important intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs with specific biological activities.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals, contributing to the development of new materials and products.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine substituents on the benzene ring influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

    2-Ethoxybenzonitrile: Lacks the fluorine substituent, resulting in different chemical and biological properties.

    3-Fluorobenzonitrile: Lacks the ethoxy group, affecting its reactivity and applications.

    2-Fluoro-4-ethoxybenzonitrile: Similar structure but with different substitution pattern, leading to unique properties.

Uniqueness: 2-Ethoxy-3-fluorobenzonitrile is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various organic compounds.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

2-ethoxy-3-fluorobenzonitrile

InChI

InChI=1S/C9H8FNO/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-5H,2H2,1H3

InChI Key

WERLSUXUIBERMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1F)C#N

Origin of Product

United States

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